2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide
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Overview
Description
2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The synthesis may also involve the inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with dehydroadamantane, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as one-pot reactions that allow for the direct inclusion of the adamantane moiety. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as high-energy fuels and polymers.
Mechanism of Action
The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids and thereby exerting its biological effects . The pathways involved in its mechanism of action are related to the arachidonic acid cascade, which plays a crucial role in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-[(Adamantan-1-yl)phenyl]urea: Contains a similar adamantane-phenyl structure but differs in its functional groups.
2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: Features an adamantane moiety and is known for its anti-influenza activity.
Uniqueness
2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide is unique due to its combination of an adamantane moiety, a phenyl group, and a pyrrolidine ring, which confer distinct chemical and biological properties. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C29H43N3O2 |
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Molecular Weight |
465.7 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[1-[(1-ethylpyrrolidin-2-yl)methylamino]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C29H43N3O2/c1-4-32-11-5-6-25(32)18-30-28(34)26(19(2)3)31-27(33)23-7-9-24(10-8-23)29-15-20-12-21(16-29)14-22(13-20)17-29/h7-10,19-22,25-26H,4-6,11-18H2,1-3H3,(H,30,34)(H,31,33) |
InChI Key |
QWAOVVDXYJPXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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